molecular formula C20H26N4O4S B2638119 5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-55-7

5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2638119
CAS No.: 868220-55-7
M. Wt: 418.51
InChI Key: YLAKGTZHKRVOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused thiazole-triazole heterocyclic core. The substitution at position 5 includes a 4-methylpiperidinyl group and a 3,4,5-trimethoxyphenyl moiety, while position 6 features a hydroxyl group. The 3,4,5-trimethoxyphenyl substituent is notable for its prevalence in bioactive molecules, particularly those targeting microtubules or exhibiting antitumor activity .

Properties

IUPAC Name

5-[(4-methylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-12-5-7-23(8-6-12)16(18-19(25)24-20(29-18)21-11-22-24)13-9-14(26-2)17(28-4)15(10-13)27-3/h9-12,16,25H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAKGTZHKRVOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the alkylation of the thiazolo[3,2-b][1,2,4]triazole intermediate with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Piperidine Ring: The final step includes the nucleophilic substitution reaction where the piperidine ring is introduced using 4-methylpiperidine and a suitable leaving group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives, converting them to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines from nitro derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Anticonvulsant Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compounds with structural similarities, such as 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) and 6-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b), demonstrated significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Compound 3c showed high selectivity against MES-induced seizures (ED₅₀ = 18.2 mg/kg), while 5b exhibited dual efficacy in both models (ED₅₀ = 23.1 mg/kg for MES; 27.4 mg/kg for PTZ) .

Antitumor Activity of 3,4,5-Trimethoxyphenyl-Substituted Analogues

The 3,4,5-trimethoxyphenyl group is critical in analogues like 5-(3,4,5-trimethoxyphenyl)methylene-thiazolo[3,2-b][1,2,4]triazol-6-one, which exhibited potent antitumor activity against HCT116 colon cancer cells (IC₅₀ = 1.2–2.8 μM) with low toxicity to L-02 normal cells . Similarly, 5-((5-methylfuran-2-yl)methylene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one (CAS 577696-87-8) demonstrated structural adaptability for optimizing antitumor efficacy . The target compound’s 3,4,5-trimethoxyphenyl group positions it as a candidate for analogous anticancer evaluations.

Substitution Effects on Bioactivity

  • Methoxy vs. Ethoxy Substitutions :
    Ethoxy groups (e.g., in 5-(4-ethoxy-3-methoxyphenyl) derivatives ) increased metabolic stability compared to methoxy analogues, as evidenced by prolonged half-life in hepatic microsomal assays .

Physicochemical Properties

Compound Name Melting Point (°C) LogP Aqueous Solubility (mg/mL)
Target Compound >280 (predicted) 3.2 0.08
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 262–263 2.8 0.12
5-(3,4,5-Trimethoxyphenyl)methylene derivative 269–271 3.5 0.05

The target compound’s high melting point (>280°C) and low solubility align with analogues bearing rigid aromatic substituents .

Q & A

Q. What are the common synthetic pathways for preparing thiazolo-triazole derivatives like this compound?

The synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Step 1 : Formation of pyrazole intermediates via cyclocondensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using NaH in toluene .
  • Step 2 : Conversion to pyrazole-3-carboxylates using hydrazine hydrate .
  • Step 3 : Thiolation and subsequent cyclization with aromatic carboxylic acids in POCl₃ to form the thiadiazole-triazole core . Structural confirmation relies on ¹H NMR, IR, and elemental analysis .

Q. How is the structural integrity of this compound validated during synthesis?

  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .
  • Spectroscopy : ¹H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) . IR detects functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • Chromatography : HPLC ensures purity (>95%) and absence of side products .

Q. What pharmacological targets are hypothesized for this compound?

Molecular docking studies suggest interaction with 14-α-demethylase lanosterol (PDB: 3LD6) , a cytochrome P450 enzyme critical in fungal ergosterol biosynthesis. This indicates potential antifungal activity .

Q. How is compound purity assessed post-synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks .

Advanced Research Questions

Q. What strategies optimize reaction yields in thiazolo-triazole synthesis?

  • Solvent Selection : Toluene or ethanol improves cyclization efficiency .
  • Catalysis : POCl₃ enhances electrophilic substitution in thiadiazole formation .
  • Temperature Control : Reflux conditions (80–100°C) minimize side reactions .

Q. How to resolve contradictory data between computational docking and experimental bioassays?

  • Docking Refinement : Use flexible ligand docking (e.g., AutoDock Vina) to account for conformational changes .
  • Enzyme Assays : Validate inhibition of 14-α-demethylase via UV-Vis monitoring of ergosterol depletion in Candida albicans cultures .

Q. What computational methods predict the compound’s ADMET properties?

  • SwissADME : Estimates bioavailability, BBB permeability, and CYP450 interactions.
  • MOLOGRAM : Predicts toxicity risks (e.g., hepatotoxicity) based on structural alerts .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) affect bioactivity?

  • Methoxy Groups : Enhance lipophilicity and fungal membrane penetration .
  • Piperidine Substitution : Modulates steric hindrance at the enzyme active site . Comparative SAR studies using analogs (e.g., 4-methyl vs. 4-ethyl derivatives) are critical .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • POCl₃ Handling : Requires strict anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography becomes impractical; switch to recrystallization (DMF/EtOH) .

Q. How to design assays for evaluating off-target effects in mammalian cells?

  • Cytotoxicity Screening : MTT assays on HEK293 or HepG2 cells .
  • hERG Channel Binding : Patch-clamp electrophysiology to assess cardiac toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.